5-Chloro-2-methoxybenzo[d]oxazole
Description
Structure
3D Structure
Properties
IUPAC Name |
5-chloro-2-methoxy-1,3-benzoxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNO2/c1-11-8-10-6-4-5(9)2-3-7(6)12-8/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCYNFLAVUZUFTM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC2=C(O1)C=CC(=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60185029 | |
| Record name | Benzoxazole, 5-chloro-2-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60185029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31080-68-9 | |
| Record name | Benzoxazole, 5-chloro-2-methoxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031080689 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzoxazole, 5-chloro-2-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60185029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 5 Chloro 2 Methoxybenzo D Oxazole and Its Analogues
Foundational Synthetic Routes to Benzoxazole (B165842) Systems
The traditional and most common methods for synthesizing the benzoxazole ring system serve as the bedrock for more complex and substituted derivatives. These routes typically involve the cyclization of ortho-substituted aminophenols with various carbonyl-containing compounds.
Cyclization of Ortho-Aminophenol Derivatives
The cornerstone of benzoxazole synthesis is the intramolecular cyclization of an o-aminophenol derivative. nih.govgoogle.com For the synthesis of 5-Chloro-2-methoxybenzo[d]oxazole, the key starting material is 2-amino-4-chlorophenol (B47367). nih.govnih.gov The synthesis of this precursor can be achieved through the nitration of 4-chlorophenol, followed by the reduction of the nitro group to an amino group. nih.gov
A common method for the synthesis of the benzoxazole ring from o-aminophenols involves the reaction with a suitable one-carbon synthon. The general mechanism involves the initial formation of a Schiff base or an amide intermediate, followed by an intramolecular nucleophilic attack of the hydroxyl group onto the imine or carbonyl carbon, and subsequent dehydration to yield the aromatic benzoxazole ring. nih.gov
Condensation Reactions with Carbonyl and Carboxylic Acid Derivatives
A widely employed and versatile method for the synthesis of 2-substituted benzoxazoles is the condensation of o-aminophenols with various carbonyl compounds, including aldehydes, ketones, carboxylic acids, and their derivatives. nih.govchemicalbook.comgoogle.com The reaction of an o-aminophenol with an aldehyde, for instance, typically proceeds via an initial condensation to form a phenolic Schiff base, which then undergoes oxidative cyclization to the benzoxazole. nih.gov
For the specific synthesis of this compound, a potential route involves the condensation of 2-amino-4-chlorophenol with a reagent that can provide the 2-methoxy group. One such approach could involve the reaction with phosgene (B1210022) or a phosgene equivalent to form an intermediate, which is then reacted with methanol (B129727). Another strategy involves the use of N,N'-carbonyldiimidazole to activate the o-aminophenol, followed by reaction with methanol.
A documented synthesis of a related compound, p-[5-chloro-2-methoxybenzamidoethyl]-benzene sulfonamide, starts from 5-chlorosalicylic acid, which is first methylated to form methyl 5-chloro-2-methoxybenzoate. google.com This ester could then potentially be converted to the target benzoxazole through a series of steps.
Below is a table summarizing various foundational synthetic routes for benzoxazole derivatives:
| Starting Materials | Reagents and Conditions | Product Type | Yield (%) | Reference |
| 2-Aminophenol, Benzaldehyde | LAIL@MNP, Ultrasound, 70°C, 30 min | 2-Phenylbenzoxazole | High | nih.gov |
| 2-Aminophenol, Urea | Dimethylformamide, Reflux, 60°C, 3 h | 5-Chloro-1,3-benzoxazol-2(3H)-one | - | nih.gov |
| 2-Aminophenols, Tertiary Amides | Tf₂O, 2-Fluoropyridine (B1216828), DCM, rt, 1 h | 2-Substituted Benzoxazoles | Good | chemicalbook.com |
| 2-Mercaptobenzoxazole | Thionyl chloride, DMF (cat.), Reflux, 5 h | 2-Chlorobenzoxazole (B146293) | 69.7 | chemicalbook.com |
| 5-Chlorosalicylic acid | Acetone, K₂CO₃, Reflux; then CH₃I | Methyl 5-chloro-2-methoxybenzoate | - | google.com |
Advanced Catalytic Strategies in Benzoxazole Synthesis
To improve efficiency, selectivity, and sustainability, a range of advanced catalytic methods have been developed for benzoxazole synthesis. These strategies often employ transition metals, nanocatalysts, and green chemistry principles to achieve milder reaction conditions and higher yields.
Transition Metal-Mediated and Catalyzed Reactions
Transition metal catalysts, particularly those based on copper and palladium, have been instrumental in the development of modern benzoxazole syntheses. google.com These catalysts can facilitate C-H bond activation, C-O, and C-N bond formation, which are key steps in many benzoxazole synthetic routes. For example, copper-catalyzed intramolecular cyclization of ortho-haloanilides provides an efficient route to 2-substituted benzoxazoles.
While direct transition metal-catalyzed synthesis of this compound is not explicitly detailed in the provided information, the general principles can be applied. For instance, a 2-chlorobenzoxazole derivative, which can be synthesized from the corresponding 2-mercaptobenzoxazole, could potentially undergo a nucleophilic substitution reaction with sodium methoxide, a reaction that can sometimes be facilitated by a transition metal catalyst. google.comchemicalbook.com
Application of Nanocatalysts and Green Chemistry Principles
In recent years, the principles of green chemistry have driven the development of more environmentally benign synthetic methods. This includes the use of nanocatalysts, which offer high surface area-to-volume ratios and can often be easily recovered and reused. For benzoxazole synthesis, various nanocatalysts have been employed to promote the condensation of o-aminophenols with aldehydes under milder conditions and often in greener solvents like water or ethanol (B145695). nih.gov
An example of a green approach is the use of a magnetic nanoparticle-supported Lewis acidic ionic liquid (LAIL@MNP) as a catalyst for the synthesis of benzoxazoles from 2-aminophenols and aldehydes under solvent-free ultrasound irradiation. nih.gov This method offers advantages such as short reaction times, high yields, and easy catalyst separation.
Ionic Liquid-Based Methodologies
Ionic liquids (ILs) have emerged as versatile solvents and catalysts in organic synthesis due to their unique properties, such as low vapor pressure, high thermal stability, and tunable solvent properties. In the context of benzoxazole synthesis, ionic liquids can act as both the solvent and the catalyst, promoting the condensation and cyclization reactions. For example, imidazolium-based ionic liquids have been used to promote the synthesis of 2-substituted benzoxazoles from 2-aminophenols and DMF derivatives in moderate to excellent yields.
The use of a Brønsted acidic ionic liquid gel has also been reported as an efficient heterogeneous catalyst for the solvent-free synthesis of benzoxazoles, offering high yields and easy catalyst recycling.
Below is a data table summarizing advanced catalytic strategies for benzoxazole synthesis:
Regioselective Functionalization and Derivatization Approaches
Regioselectivity is a critical aspect in the synthesis of substituted benzoxazoles, ensuring the precise placement of functional groups on the benzoxazole core. This control is essential for establishing structure-activity relationships in medicinal chemistry and for fine-tuning the properties of materials.
Introduction and Manipulation of Halo and Methoxy (B1213986) Substituents
The introduction of halogen and methoxy groups onto the benzoxazole scaffold can be achieved through various synthetic strategies. These substituents significantly influence the electronic properties and biological activity of the resulting molecules.
One common approach involves starting with appropriately substituted precursors. For instance, the synthesis of 5-chloro-substituted benzoxazoles often begins with a 4-chloro-substituted o-aminophenol derivative. nih.gov Similarly, methoxy groups can be incorporated by using precursors bearing a methoxy substituent on the aniline (B41778) or phenol (B47542) ring. acs.org
Copper-catalyzed intramolecular oxidative C-O coupling of anilides is a notable method for synthesizing functionalized benzoxazoles. acs.org In this process, the regioselectivity of the cyclization is influenced by the position of substituents on the anilide ring. For instance, substrates with a halogen or methoxy group at the meta-position of the anilide tend to cyclize at the less sterically hindered 6-position, leading to the formation of 5-substituted benzoxazoles. acs.orgacs.org This regioselectivity is attributed to steric hindrance, which directs the cyclization away from the more crowded position. acs.orgacs.org
Furthermore, the direct functionalization of the benzoxazole ring system is an alternative strategy. While the C2 position is generally more reactive, methods for the functionalization of the fused benzene (B151609) ring are also being developed. nih.govnitrkl.ac.in
A patented method describes the preparation of 5-halo-6-nitro-2-substituted benzoxazoles, highlighting the possibility of introducing a halogen at the 5-position. google.com Another patent details a multi-step synthesis starting from 2-nitro-4-methylphenol to produce 2-chlorobenzo[d]oxazole-5-formaldehyde, which involves chlorination and oxidation steps. google.com
The synthesis of 5-chloro-6-methoxy-3-(2-((1-(aryl)-1H-1,2,3-triazol-4-yl)methoxy)ethyl)benzo[d]isoxazole derivatives has been reported, starting from 4-chlorobenzene-1,3-diol. nih.gov This multi-step synthesis involves the initial formation of a substituted chromen-2-one, followed by cyclization with hydroxylamine (B1172632) hydrochloride and subsequent modifications to introduce the methoxy and other functional groups. nih.gov
Synthesis of C-2 and C-5 Substituted Benzoxazole Derivatives
The C2 and C5 positions of the benzoxazole ring are common sites for substitution, allowing for the generation of a wide array of analogues with diverse properties.
C-2 Substitution:
The C2 position of the benzoxazole ring is readily functionalized. A primary method for introducing substituents at this position is through the condensation of o-aminophenols with various carbonyl compounds, such as carboxylic acids, aldehydes, or their derivatives. nih.govresearchgate.net For example, the reaction of o-aminophenols with aldehydes in the presence of a catalyst can yield 2-substituted benzoxazoles. nih.govacs.org Various catalysts, including copper complexes and Brønsted acidic ionic liquids, have been employed to facilitate this transformation under mild conditions. rsc.orgacs.org
Another approach involves the direct C-H functionalization of the benzoxazole core at the C2 position. nih.gov This method offers high atom economy and allows for the introduction of a variety of functional groups without the need for pre-functionalized starting materials. nih.gov
The synthesis of 2-aryl benzoxazoles can be achieved through transition metal-catalyzed intramolecular cyclization of o-haloanilides. nih.govsemanticscholar.org Additionally, a method utilizing triflic anhydride (B1165640) (Tf2O) and 2-fluoropyridine promotes the reaction of tertiary amides with 2-aminophenols to furnish 2-substituted benzoxazoles. nih.gov
C-5 Substitution:
Substitution at the C5 position is typically achieved by starting with a pre-functionalized o-aminophenol. For instance, using a 4-substituted o-aminophenol in condensation reactions will result in a 5-substituted benzoxazole. Various substituents, including chloro, bromo, nitro, and methoxy groups on the 2-aminophenol, are well-tolerated in these reactions. organic-chemistry.org
Copper-catalyzed cyclization of m-halo or m-methoxy-substituted anilides regioselectively produces 5-substituted benzoxazoles. acs.orgacs.org The reaction proceeds at the less sterically hindered 6-position of the anilide to yield the corresponding 5-substituted product. acs.orgacs.org
Multi-Component Reactions and Parallel Synthesis for Diverse Analogues
To efficiently explore the chemical space around the benzoxazole scaffold, multi-component reactions (MCRs) and parallel synthesis techniques have been increasingly adopted. researchgate.net These strategies allow for the rapid generation of diverse libraries of benzoxazole analogues for screening purposes.
Multi-Component Reactions:
MCRs offer a powerful tool for the synthesis of complex molecules in a single step from three or more starting materials, which is highly efficient and atom-economical. researchgate.net Several MCRs have been developed for the synthesis of benzoxazole derivatives.
One such example is the copper-catalyzed three-component reaction of catechols, aldehydes, and ammonium (B1175870) acetate. rsc.orgrsc.org This method provides a facile route to substituted benzoxazoles under mild conditions. rsc.org The proposed mechanism involves the generation of a phenoxyl radical complex. rsc.orgrsc.org Iron(III)-salen complexes have also been used as catalysts in a similar one-pot multicomponent synthesis from catechols, ammonium acetate, and aldehydes. acs.org
Parallel Synthesis:
Parallel synthesis enables the simultaneous preparation of a large number of compounds in separate reaction vessels. This approach is particularly well-suited for generating libraries of analogues for structure-activity relationship studies.
A method for the parallel synthesis of a library of benzoxazoles has been reported using ligand-accelerated copper-catalyzed cyclizations of ortho-halobenzanilides. researchgate.net This approach is amenable to a parallel format and allows for the synthesis of benzoxazoles substituted at various positions. researchgate.net Microwave-assisted dielectric heating has also been utilized for the parallel synthesis of benzoxazoles, offering a rapid and efficient method. researchgate.netnih.gov
These high-throughput synthesis techniques, combined with the diverse regioselective functionalization strategies, provide a robust platform for the discovery and optimization of novel benzoxazole-based compounds.
Computational and Theoretical Investigations of 5 Chloro 2 Methoxybenzo D Oxazole
Quantum Chemical Calculations (e.g., Density Functional Theory Studies)
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the structural and electronic properties of organic molecules. For 5-Chloro-2-methoxybenzo[d]oxazole, DFT studies, likely using a functional such as B3LYP with a basis set like 6-311++G(d,p), would provide detailed insights into its optimized geometry, vibrational frequencies, and electronic characteristics. niscpr.res.in
The presence of an electron-withdrawing chlorine atom at the 5-position and an electron-donating methoxy (B1213986) group at the 2-position is expected to significantly influence the electronic distribution within the benzoxazole (B165842) ring system. DFT calculations would quantify these effects, providing precise bond lengths, bond angles, and dihedral angles. For instance, studies on related benzoxazole derivatives have demonstrated that the planarity of the bicyclic system is a key feature, although minor deviations can occur depending on the nature and size of the substituents. researchgate.netnih.gov
Vibrational analysis performed through DFT would yield theoretical infrared (IR) and Raman spectra. The calculated frequencies, when compared with experimental data, can help in the definitive assignment of vibrational modes, such as the C-Cl stretching, C-O-C stretching of the methoxy group, and various aromatic C-H and C=N vibrations. nih.govnih.gov
Furthermore, thermodynamic properties like enthalpy, entropy, and Gibbs free energy at different temperatures can be calculated, offering a deeper understanding of the molecule's stability and reactivity under various conditions. researchgate.net
Molecular Modeling and Simulation Approaches for Structural Analysis
Molecular modeling encompasses a range of computational techniques used to represent and manipulate molecular structures. For this compound, molecular modeling would be instrumental in visualizing the three-dimensional structure and understanding its conformational preferences.
Molecular dynamics (MD) simulations could be employed to study the dynamic behavior of the molecule over time. These simulations would reveal the flexibility of the methoxy group and any potential out-of-plane movements of the substituents. Such studies are particularly valuable in understanding how the molecule might interact with its environment, for example, a solvent or a biological receptor. researchgate.net
In the context of drug design, where benzoxazole derivatives have shown significant promise, molecular docking simulations are a crucial tool. nih.govnih.govekb.eg These simulations would predict the binding orientation and affinity of this compound within the active site of a target protein. The chlorine atom, for instance, could participate in halogen bonding, while the methoxy group might engage in hydrogen bonding or hydrophobic interactions, all of which can be modeled and analyzed. nih.gov
Table 1: Representative Optimized Geometrical Parameters for Substituted Benzoxazoles from DFT Studies
| Parameter | Benzoxazole | 2-Phenylbenzoxazole | 2-(p-tolyl)benzoxazole |
| Bond Lengths (Å) | |||
| O1-C2 | 1.366 | 1.371 | 1.372 |
| N3-C2 | 1.298 | 1.305 | 1.306 |
| C4-C5 | 1.385 | 1.387 | 1.388 |
| Bond Angles (º) | |||
| C7a-O1-C2 | 105.7 | 105.5 | 105.4 |
| O1-C2-N3 | 115.8 | 115.6 | 115.5 |
| C2-N3-C3a | 104.2 | 104.5 | 104.6 |
| Dihedral Angles (º) | |||
| O1-C2-N3-C3a | -0.2 | -0.3 | -0.3 |
| C2-N3-C3a-C4 | 0.2 | 0.2 | 0.2 |
| C5-C6-C7-C7a | 0.1 | 0.0 | 0.0 |
| Data derived from theoretical studies on analogous compounds and presented for illustrative purposes. researchgate.net |
Analysis of Electronic Structure and Reactivity Descriptors
The electronic structure of this compound dictates its reactivity. Key insights are gained from the analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. nih.govnih.gov The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. acs.org For substituted benzoxazoles, this gap can be tuned by the nature of the substituents. nih.gov
The electron-donating methoxy group at the 2-position would be expected to raise the HOMO energy level, making the molecule more susceptible to electrophilic attack. Conversely, the electron-withdrawing chlorine atom at the 5-position would lower the LUMO energy, increasing its susceptibility to nucleophilic attack. DFT calculations can precisely map the distribution of these orbitals.
Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution on the molecule's surface. nih.gov For this compound, the MEP would likely show a region of negative potential (red/yellow) around the oxygen and nitrogen atoms of the oxazole (B20620) ring and the oxygen of the methoxy group, indicating these are sites prone to electrophilic attack. Regions of positive potential (blue) would likely be found around the hydrogen atoms.
Reactivity descriptors such as electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω) can be calculated from the HOMO and LUMO energies. researchgate.net These descriptors provide a quantitative measure of the molecule's reactivity.
Table 2: Representative Electronic Properties and Reactivity Descriptors for Substituted Benzoxazoles
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Electronegativity (χ) | Chemical Hardness (η) | Electrophilicity Index (ω) |
| Benzoxazole | -6.53 | -0.87 | 5.66 | 3.70 | 2.83 | 2.41 |
| 2-Phenylbenzoxazole | -6.23 | -1.44 | 4.79 | 3.84 | 2.40 | 3.07 |
| 2-(p-tolyl)benzoxazole | -6.07 | -1.33 | 4.74 | 3.70 | 2.37 | 2.89 |
| Data derived from theoretical studies on analogous compounds and presented for illustrative purposes. researchgate.net |
Intermolecular Interactions and Crystal Packing Theory
The way molecules of this compound arrange themselves in the solid state is governed by a variety of intermolecular interactions. The study of these interactions is fundamental to understanding the material's physical properties, such as melting point and solubility.
In the crystal lattice, several types of non-covalent interactions would be anticipated. The presence of the chlorine atom introduces the possibility of halogen bonding (C-Cl···O or C-Cl···N), which is a directional interaction that can significantly influence crystal packing. nih.gov Hydrogen bonds, although weaker, are also expected, primarily involving the aromatic hydrogen atoms and the oxygen or nitrogen atoms of the benzoxazole core (C-H···O and C-H···N).
Pi-pi (π-π) stacking interactions between the aromatic rings of adjacent molecules are also a common feature in the crystal packing of benzoxazole derivatives. The geometry and strength of these interactions would depend on the relative orientation of the molecules.
Computational methods, such as those based on the Pixel method or Hirshfeld surface analysis, can be used to quantify the energies of these different intermolecular interactions and to visualize the packing motifs. These analyses would reveal the hierarchy of interactions and which forces are most dominant in the crystal structure of this compound.
Advanced Applications of 5 Chloro 2 Methoxybenzo D Oxazole in Chemical Sciences
Utilization as a Synthetic Intermediate for Complex Molecules
No specific synthetic pathways were identified in the literature that utilize 5-Chloro-2-methoxybenzo[d]oxazole as a starting intermediate for the synthesis of more complex molecules. While the broader class of chlorinated benzoxazoles and related methoxy-substituted benzamides are used in chemical synthesis researchgate.netnih.govgoogle.com, the direct application of this particular isomer combination is not documented in the available research. For instance, studies often begin with precursors like 5-Chloro-2-methoxybenzoic acid or 2-aminophenols to build different benzoxazole-containing structures researchgate.netsigmaaldrich.com.
Integration into Functional Organic Materials and Probes
The benzoxazole (B165842) scaffold is widely recognized for its fluorescent properties and is a key component in the design of various functional materials and chemosensors. periodikos.com.brperiodikos.com.br However, there is no specific mention of this compound being integrated into such materials. Research in this area tends to focus on other derivatives, such as those with hydroxyl groups capable of excited-state intramolecular proton transfer (ESIPT) or macrocyclic structures designed for ion sensing. nih.govmdpi.com
Development in Coordination Chemistry and Ligand Design
The use of benzoxazole derivatives as ligands to form metal complexes is an active area of research, with applications in catalysis and materials science. mdpi.comnih.gov A notable example is the synthesis of 5-Chloro-2-ferrocenylbenzo[d]oxazole, which involves a metal complex of a related 5-chlorobenzoxazole (B107618) structure. doaj.org However, no studies were found that specifically describe the use of this compound as a ligand in coordination chemistry.
Spectroscopic and Structural Characterization of 5 Chloro 2 Methoxybenzo D Oxazole
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for elucidating the carbon-hydrogen framework of a molecule. Although experimental spectra for 5-Chloro-2-methoxybenzo[d]oxazole are not available, the expected chemical shifts and coupling patterns can be predicted based on the analysis of similar compounds.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show signals corresponding to the three aromatic protons on the benzene (B151609) ring and the three protons of the methoxy (B1213986) group. The aromatic region would display a characteristic splitting pattern determined by the substitution. The proton at C4 would likely appear as a doublet, the proton at C6 as a doublet of doublets, and the proton at C7 as a doublet. The methoxy protons would present as a singlet.
Predicted ¹H NMR Data
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
| H-4 | 7.6 - 7.8 | d |
| H-6 | 7.2 - 7.4 | dd |
| H-7 | 7.4 - 7.6 | d |
| -OCH₃ | 4.0 - 4.2 | s |
| Predictions are based on general principles and data from related benzoxazole (B165842) structures. rsc.org |
¹³C NMR Spectroscopy
The proton-decoupled ¹³C NMR spectrum would show eight distinct signals, corresponding to the seven carbons of the benzoxazole core and the one carbon of the methoxy group. The chemical shifts are influenced by the electronegativity of the attached atoms (O, N, Cl) and by resonance effects within the aromatic system. The carbon at C2, bonded to both oxygen and nitrogen and the methoxy group, is expected to be the most downfield shifted among the heterocyclic carbons.
Predicted ¹³C NMR Data
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C2 | 163 - 165 |
| C3a | 148 - 150 |
| C4 | 110 - 112 |
| C5 | 128 - 130 |
| C6 | 124 - 126 |
| C7 | 118 - 120 |
| C7a | 141 - 143 |
| -OCH₃ | 55 - 57 |
| Predictions are based on general principles and data from related benzoxazole and anisole (B1667542) structures. rsc.orgmdpi.com |
Mass Spectrometry for Molecular Mass and Fragmentation Analysis
Mass spectrometry (MS) provides information about the molecular weight and structural fragments of a compound. For this compound, the molecular formula is C₈H₆ClNO₂, with a calculated monoisotopic mass of 183.01 Da. The mass spectrum would exhibit a characteristic isotopic pattern for the molecular ion ([M]⁺˙) due to the presence of the chlorine-35 and chlorine-37 isotopes in an approximate 3:1 ratio.
Predicted Mass Spectrometry Data
| Ion | Predicted m/z | Description |
| [M]⁺˙ | 183/185 | Molecular ion |
| [M - CH₃]⁺ | 168/170 | Loss of a methyl radical |
| [M - OCH₃]⁺ | 152/154 | Loss of a methoxy radical |
| [M - CO - CH₃]⁺ | 140/142 | Subsequent loss of carbon monoxide |
| Fragmentation patterns are predictive and based on the chemical structure. |
The primary fragmentation pathways would likely involve the loss of the methyl radical from the methoxy group, followed by the elimination of a carbon monoxide molecule. Another significant fragmentation would be the cleavage of the C-O bond to lose the entire methoxy group.
X-ray Crystallography for Solid-State Structural Elucidation
X-ray crystallography allows for the precise determination of the three-dimensional arrangement of atoms in a crystalline solid. Currently, there are no published crystal structures for this compound.
Based on the structures of related benzoxazole derivatives, the molecule is expected to be largely planar. researchgate.net The fused benzoxazole ring system forms a rigid plane. The methoxy group attached to C2 would introduce some conformational flexibility, but the C2-O-CH₃ bond angle and torsion angles would adopt a low-energy conformation. The presence of the chlorine atom at C5 would result in a C-Cl bond length of approximately 1.73-1.74 Å. Intermolecular interactions in the solid state would likely be governed by π-π stacking of the aromatic rings and dipole-dipole interactions.
Vibrational and Electronic Spectroscopy (Infrared and UV-Vis)
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The IR spectrum of this compound would display several key absorption bands.
Predicted Characteristic IR Absorption Bands
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |
| C-H stretching | Aromatic | 3050 - 3150 |
| C-H stretching | -OCH₃ | 2850 - 2960 |
| C=N stretching | Oxazole (B20620) Ring | 1630 - 1650 |
| C=C stretching | Aromatic Ring | 1450 - 1600 |
| C-O-C stretching | Aryl-alkyl ether | 1200 - 1275 (asymmetric), 1020-1075 (symmetric) |
| C-Cl stretching | Aryl chloride | 1000 - 1100 |
| Predictions are based on standard IR correlation tables and data from similar compounds. rsc.org |
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The benzoxazole system constitutes a chromophore that absorbs UV radiation. The spectrum of this compound in a solvent like ethanol (B145695) or methanol (B129727) is expected to show intense absorption bands characteristic of π→π* transitions within the conjugated aromatic system. The presence of the methoxy group (an auxochrome) and the chloro group may cause slight shifts in the absorption maxima compared to the parent benzoxazole. researchgate.netnist.gov
Q & A
Basic: What are the conventional synthetic routes for preparing 5-Chloro-2-methoxybenzo[d]oxazole?
The synthesis of this compound typically involves cyclization or functionalization of pre-existing benzoxazole scaffolds. Key methods include:
- Robinson-Gabriel Synthesis : Cyclodehydration of acylaminoketones using acid catalysts (e.g., H₂SO₄ or POCl₃) to form the oxazole ring .
- Fischer Oxazole Synthesis : Condensation of aldehydes with hydroxylamine derivatives under acidic conditions .
- Van Leusen Reaction : Utilization of TosMIC (tosylmethyl isocyanide) to construct oxazoles from ketones or aldehydes .
For derivatives like this compound, chlorination and methoxy group introduction may occur post-cyclization via electrophilic substitution or nucleophilic displacement. Solvent choice (e.g., DMSO for reflux) and reaction time optimization (e.g., 12–18 hours) are critical for yield improvement .
Basic: What analytical techniques are essential for characterizing this compound?
Core techniques include:
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight and fragmentation patterns (e.g., [M+–CO₂CH₃] peaks for methoxy derivatives) .
- ¹H/¹³C NMR : Identifies substituent positions and ring structure. For example, methoxy protons appear as singlets (~δ 3.8–4.0 ppm), while aromatic protons show coupling patterns .
- X-ray Crystallography : Resolves regioselectivity in substituted benzoxazoles, as seen in studies of platinum complexes with benzoxazole ligands .
- Melting Point Analysis : Validates purity (e.g., mp 181–184°C for related 2-amino-5-chlorobenzoxazole derivatives) .
Advanced: How can conflicting NMR data for isomers of this compound derivatives be resolved?
Isomeric ambiguity arises in substituted benzoxazoles due to tautomerism or regioselective substitution. To resolve this:
- Dynamic NMR (DNMR) : Detects slow-exchange isomers by temperature-dependent spectral changes .
- X-ray Diffraction : Provides definitive structural assignments, as demonstrated for 2-(pyridine-4-yl)benzo[d]oxazole derivatives .
- Computational Chemistry : DFT calculations predict thermodynamic stability (ΔG°) and correlate with experimental isomer ratios . For example, platinum complexes with benzoxazole ligands showed ΔH° and ΔS° values aligning with dominant isomer formation .
Advanced: What green synthesis strategies improve the sustainability of this compound production?
Green methodologies reduce hazardous waste and energy consumption:
- Microwave-Assisted Synthesis : Accelerates reaction times (e.g., from 18 hours to <1 hour) and enhances yields via uniform heating .
- Ionic Liquids/Deep Eutectic Solvents : Replace volatile organic solvents (e.g., DMF, DMSO) while stabilizing reactive intermediates .
- Catalytic Hydrogenation : Reduces nitro groups to amines (e.g., Pd/C in H₂ atmosphere for 5-amino-2-(pyridine-4-yl)benzo[d]oxazole synthesis) without toxic reductants .
These approaches increase atom economy by 20–30% compared to conventional methods .
Advanced: How do structural modifications of this compound impact its biological activity?
Structure-activity relationship (SAR) studies highlight:
- Electron-Withdrawing Groups (e.g., Cl) : Enhance binding to hydrophobic pockets in enzymes like STAT3 or DNA topoisomerases, as seen in anticancer oxazole derivatives .
- Methoxy Substitution : Improves metabolic stability by reducing oxidative degradation in vivo .
- Heterocyclic Fusion : Adding pyridine or triazole rings (e.g., 2-(1,2,3-triazol-2-yl)benzoic acid derivatives) increases π-π stacking interactions with biological targets .
Mechanistic studies using in vitro assays (e.g., microtubule polymerization inhibition) guide rational design .
Basic: What safety protocols are critical when handling this compound?
- Storage : Keep in airtight containers at 2–8°C to prevent degradation .
- Personal Protective Equipment (PPE) : Use nitrile gloves and fume hoods to avoid dermal/ocular exposure .
- Waste Disposal : Neutralize acidic byproducts (e.g., HCl from chlorination steps) before disposal .
- Toxicity Mitigation : Avoid open flames (flammable solvents like methanol) and monitor for toxic fumes during reflux .
Advanced: How can thermodynamic parameters guide the synthesis of this compound derivatives?
Thermodynamic studies (ΔH°, ΔG°, ΔS°) predict reaction feasibility and product stability:
- Endothermic Reactions : Require elevated temperatures (e.g., reflux at 80°C) to overcome positive ΔH° values .
- Isomer Stability : Lower ΔG° values correlate with dominant isomers, as shown in platinum-benzoxazole complexes where cis isomers were more stable than trans .
- Solvent Effects : Polar aprotic solvents (e.g., DMSO) lower activation energy for cyclization steps .
Advanced: What strategies enhance regioselectivity in benzoxazole functionalization?
- Directing Groups : Methoxy or chloro substituents direct electrophilic substitution to specific positions (e.g., para to electron-donating groups) .
- Metal Catalysis : Pd-mediated cross-coupling introduces aryl/heteroaryl groups at C-2 or C-5 positions selectively .
- Microwave Irradiation : Enhances regioselectivity in one-pot multicomponent reactions by minimizing side-product formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
